molecular formula C19H16BrNO2 B11351245 5-bromo-1-methyl-3-[(3-methyl-1-benzofuran-2-yl)methyl]-1,3-dihydro-2H-indol-2-one

5-bromo-1-methyl-3-[(3-methyl-1-benzofuran-2-yl)methyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11351245
M. Wt: 370.2 g/mol
InChI Key: BWZRSUFGMPRJNB-UHFFFAOYSA-N
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Description

5-BROMO-1-METHYL-3-[(3-METHYL-1-BENZOFURAN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with a benzofuran moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-1-METHYL-3-[(3-METHYL-1-BENZOFURAN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, including the formation of the indole core, the introduction of the benzofuran moiety, and the bromination process. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-1-METHYL-3-[(3-METHYL-1-BENZOFURAN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5-BROMO-1-METHYL-3-[(3-METHYL-1-BENZOFURAN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-BROMO-1-METHYL-3-[(3-METHYL-1-BENZOFURAN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its dual functionality, combining the biological activities of both indole and benzofuran moieties. This dual functionality enhances its potential as a therapeutic agent with diverse applications in medicine and industry .

Properties

Molecular Formula

C19H16BrNO2

Molecular Weight

370.2 g/mol

IUPAC Name

5-bromo-1-methyl-3-[(3-methyl-1-benzofuran-2-yl)methyl]-3H-indol-2-one

InChI

InChI=1S/C19H16BrNO2/c1-11-13-5-3-4-6-17(13)23-18(11)10-15-14-9-12(20)7-8-16(14)21(2)19(15)22/h3-9,15H,10H2,1-2H3

InChI Key

BWZRSUFGMPRJNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)CC3C4=C(C=CC(=C4)Br)N(C3=O)C

Origin of Product

United States

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